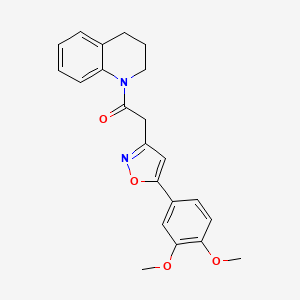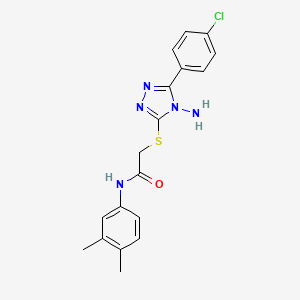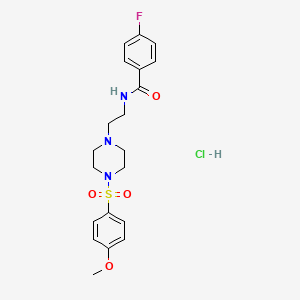![molecular formula C22H26N2O6S2 B2762438 3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one CAS No. 868677-76-3](/img/structure/B2762438.png)
3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-1-[4-[3-(Benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one is a complex organic compound known for its significant applications in the field of medicinal chemistry. Its structure features a benzenesulfonyl group attached to a piperazine ring, which in turn is bonded to a propanoyl chain. This unique configuration contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonyl)-1-[4-[3-(Benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one typically involves multi-step organic synthesis. The starting materials often include benzenesulfonyl chloride and piperazine, which undergo sulfonation and subsequent acylation reactions. Reaction conditions may require the use of organic solvents like dichloromethane or acetonitrile, with temperature control to manage exothermic reactions.
Industrial Production Methods: In industrial settings, the compound can be produced using large-scale reactors with continuous flow processes to enhance yield and purity. Advanced techniques such as crystallization and chromatography are employed to isolate and purify the final product, ensuring it meets stringent pharmaceutical standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the sulfur atom in the benzenesulfonyl group, forming sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the propanoyl chain, leading to the formation of alcohols or alkanes.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Use of halogens (Cl2, Br2) or nitric acid under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation yields sulfoxides or sulfones.
Reduction yields alcohols or alkanes.
Substitution reactions generate various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
The compound finds extensive applications in multiple scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are explored for their potential as enzyme inhibitors or binding agents in biochemical assays.
Medicine: The compound and its analogs are investigated for therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants, due to its unique structural attributes.
Wirkmechanismus
The biological activity of 3-(Benzenesulfonyl)-1-[4-[3-(Benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one is primarily attributed to its ability to interact with specific molecular targets. Its mechanism of action often involves:
Binding to active sites of enzymes, thereby inhibiting their activity.
Modulating receptor functions by interacting with receptor proteins.
Disrupting cellular pathways that are essential for disease progression, such as those involved in inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
When compared to other sulfonyl-containing compounds, 3-(Benzenesulfonyl)-1-[4-[3-(Benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one exhibits unique properties, such as enhanced stability and specific reactivity patterns. Some similar compounds include:
Benzenesulfonyl chloride: Primarily used as a sulfonating agent in various chemical reactions.
Benzenesulfonamide: Known for its applications in medicinal chemistry as a backbone for drug development.
N-(Benzenesulfonyl)glycine: Used in organic synthesis for the preparation of more complex molecules.
The unique combination of benzenesulfonyl groups with the piperazine and propanoyl moieties in this compound imparts distinctive reactivity and potential for various applications in science and industry.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S2/c25-21(11-17-31(27,28)19-7-3-1-4-8-19)23-13-15-24(16-14-23)22(26)12-18-32(29,30)20-9-5-2-6-10-20/h1-10H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYQSNVGEUXRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2762356.png)



![N-[6-(Difluoromethoxy)-4-oxo-2,3-dihydro-1H-naphthalen-1-yl]prop-2-enamide](/img/structure/B2762362.png)
![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]prop-2-enamide](/img/structure/B2762363.png)


![6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762371.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide](/img/structure/B2762373.png)


